molecular formula C12H9FN2O3 B14905160 4-(4-Amino-3-fluorophenoxy)picolinic acid

4-(4-Amino-3-fluorophenoxy)picolinic acid

Cat. No.: B14905160
M. Wt: 248.21 g/mol
InChI Key: FPAWWLQTZKNTIG-UHFFFAOYSA-N
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Description

4-(4-Amino-3-fluorophenoxy)picolinic acid is an organic compound with the molecular formula C12H9FN2O3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-fluorophenoxy)picolinic acid typically involves several key steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized to increase yield and purity while reducing costs and environmental impact. One method involves the use of an inorganic base to replace potassium t-butoxide, which addresses safety concerns and simplifies the process. The final product is obtained through crystallization, which is more efficient and environmentally friendly compared to traditional extraction and purification methods .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-fluorophenoxy)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Iron chloride (FeCl3) and hydrazine hydrate are typical reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups results in the formation of amino derivatives .

Scientific Research Applications

4-(4-Amino-3-fluorophenoxy)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-fluorophenoxy)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to ZFPs, the compound disrupts zinc binding and alters protein structure, inhibiting their function. This mechanism is particularly relevant in the context of antiviral and immunomodulatory activities .

Comparison with Similar Compounds

Similar Compounds

    Regorafenib: A structurally related compound used as a multiple protein kinase inhibitor.

    Sorafenib: Another kinase inhibitor with a similar structure but different pharmacological properties.

    Pazopanib: A tyrosine kinase inhibitor used in cancer therapy.

Uniqueness

4-(4-Amino-3-fluorophenoxy)picolinic acid is unique due to its specific fluorine substitution, which imparts distinct biochemical properties and enhances its pharmacological potency. This makes it a valuable intermediate in the synthesis of drugs with broad antiangiogenic and antineoplastic activities .

Properties

IUPAC Name

4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-5-7(1-2-10(9)14)18-8-3-4-15-11(6-8)12(16)17/h1-6H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAWWLQTZKNTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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